2-Phosphonobutyric acid

Description

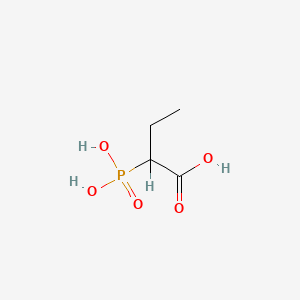

Structure

3D Structure

Properties

IUPAC Name |

2-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-2-3(4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXRGRLZKVHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400495 | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-40-9 | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphonobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHOSPHONOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Phosphonobutyric Acid

Asymmetric Synthesis Approaches for Enantiomerically Pure 2-Phosphonobutyric Acid

Optically active α- and β-amino phosphonic acid derivatives, close analogs of this compound, have found extensive application in medicinal chemistry. nih.govrsc.org Consequently, the development of catalytic asymmetric reactions to produce these and related phosphonates in an enantiomerically enriched form is a major focus of synthetic chemistry. nih.govrsc.org

One effective strategy for asymmetric synthesis involves the transformation of a readily available chiral starting material. In this approach, the inherent chirality of the substrate directs the stereochemical outcome of the reaction. For instance, L-2-amino-4-phosphonobutyric acid (L-AP4) and its analogue l-2-amino-4-thiophosphonobutyric acid (l-thioAP4) have been synthesized from protected vinylglycine, a chiral building block. acs.org Another example involves the use of a chiral auxiliary, such as 2-N-(N1-benzylprolyl)-o-aminobenzophenone, to facilitate the asymmetric synthesis of (S)-2-amino-4-phosphonobutyric acid. molaid.com These methods leverage a pre-existing stereocenter to control the formation of new chiral centers in the target molecule. researchgate.netnih.gov

Catalytic asymmetric synthesis represents a highly efficient and economical route to chiral compounds, using substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govrsc.org

Copper-catalyzed asymmetric hydroamination has emerged as a powerful tool for preparing chiral γ-amino phosphonic acid derivatives, which are structurally related to this compound. chinesechemsoc.orgchinesechemsoc.org This method involves the addition of an amine across a carbon-carbon double bond in substrates like cinnamyl phosphonates. chinesechemsoc.orgchinesechemsoc.org The reaction is notable for its high efficiency, broad substrate scope, and excellent control over both enantioselectivity and regioselectivity under mild conditions. chinesechemsoc.orgchinesechemsoc.org A highly effective catalytic system for this transformation utilizes a copper (II) acetate (B1210297) (Cu(OAc)₂) precursor with a chiral bisphosphine ligand, such as (R)-DTBM-SegPhos. chinesechemsoc.org This approach provides access to a variety of γ-amino phosphonic acid derivatives in good yields and with high enantiomeric excess (ee). chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cinnamyl diphenylphosphine (B32561) oxide | 5 mol % Cu(OAc)₂, 6 mol % (R)-DTBM-SegPhos | THF | 88 | 98 |

| Cinnamyl diethylphosphonate | 5 mol % Cu(OAc)₂, 6 mol % (R)-DTBM-SegPhos | THF | 75 | 96 |

| Cinnamyl dibenzylphosphonate | 5 mol % Cu(OAc)₂, 6 mol % (R)-DTBM-SegPhos | THF | 82 | 97 |

The enantioselective synthesis of 3-aryl-4-phosphonobutyric acid esters, precursors to chiral this compound derivatives, can be achieved via copper-catalyzed asymmetric conjugate reduction. acs.orgdicp.ac.cn This method employs a copper hydride species, generated in situ and ligated by a chiral diphosphine ligand, to reduce α,β-unsaturated phosphonobutenoates. dicp.ac.cnnih.gov A particularly effective system uses a catalyst derived from (S)-Segphos and Cu(OAc)₂·H₂O with polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. dicp.ac.cn This reaction efficiently reduces a wide array of 3-aryl-4-phosphonobutenoates with high enantioselectivities, reaching up to 94% ee. dicp.ac.cn The electronic properties of the aryl substituent influence the reaction's stereochemical outcome; substrates with electron-withdrawing groups generally yield products with higher enantiomeric excess compared to those with electron-donating groups. dicp.ac.cn

| Aryl Group (Ar) in Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | 1 | 95 | 90 |

| 4-Fluorophenyl | 1 | 96 | 92 |

| 4-Chlorophenyl | 1 | 95 | 93 |

| 4-Nitrophenyl | 5 | 92 | 94 |

| 4-Methoxyphenyl | 1 | 94 | 85 |

| 2-Naphthyl | 1 | 95 | 91 |

Asymmetric synthesis through cyclic intermediates provides another pathway to enantiomerically pure phosphonobutanoic acids. A notable example is the synthesis of S-(+)-2-amino-4-phosphonobutanoic acid. tandfonline.com This route begins with the cyclic condensation of ethyl-4-diethoxyphosphonyl-2-oxo-butanoate with a chiral amine, L-erythro-(+)-1,2-diphenyl-2-hydroxyethylamine. tandfonline.com The resulting cyclic adduct establishes the desired stereochemistry. Subsequent chemical transformations, specifically reduction and hydrolysis, cleave the chiral auxiliary and deprotect the functional groups to afford the final target molecule. tandfonline.com

Catalytic Asymmetric Synthesis Methods

Classical Hydrolysis and Dealkylation Procedures for Phosphonic Acids

The final step in many syntheses of phosphonic acids involves the cleavage of phosphonate (B1237965) esters to unveil the phosphonic acid moiety. mdpi.comresearchgate.net This transformation is typically accomplished through hydrolysis or dealkylation. nih.govmdpi.com

Acidic hydrolysis is a widely used and general method. nih.gov It is commonly performed by refluxing the phosphonate ester with concentrated aqueous hydrochloric acid (HCl) for several hours. nih.gov Concentrated hydrobromic acid (HBr) can also be utilized. nih.gov This method is effective for simple alkyl esters like methyl, ethyl, and isopropyl phosphonates. nih.gov

For substrates containing acid-labile functional groups, milder dealkylation methods are necessary. google.com The use of trialkylsilyl halides, particularly bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl), is a cornerstone of modern phosphonate deprotection, often referred to as the McKenna method. nih.govgoogle.com This two-step procedure involves the reaction of the phosphonate ester with the silyl (B83357) halide to form a silyl phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol (methanolysis) to give the phosphonic acid. nih.govresearchgate.net These reactions proceed under mild, neutral conditions, preserving sensitive functionalities within the molecule. mdpi.comgoogle.com The addition of sodium iodide can promote dealkylation when using TMSCl. mdpi.com Boron reagents such as boron tribromide (BBr₃) also serve as effective dealkylation agents under mild conditions. nih.gov

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | General, effective for simple esters. nih.gov | Harsh conditions, not suitable for acid-labile groups. google.com |

| McKenna Method | Bromotrimethylsilane (TMSBr), then H₂O or MeOH | Room temperature or mild heating | Mild, neutral conditions, high yields, compatible with many functional groups. nih.govgoogle.com | Reagents can be moisture-sensitive. |

| TMSCl/NaI Method | Chlorotrimethylsilane (TMSCl), Sodium Iodide (NaI) | Room temperature | Mild conditions. mdpi.com | Requires a co-reagent. |

| Boron Reagent Dealkylation | Boron Tribromide (BBr₃) | -30 °C to 70 °C in aprotic solvent | Mild and efficient for various alkyl esters. nih.gov | Reagents can be hazardous. |

Synthesis of Structurally Modified this compound Analogues

The structural framework of this compound, particularly its amino-substituted form (2-amino-4-phosphonobutanoic acid or AP4), has been a fertile ground for chemical modifications. These modifications aim to refine the molecule's biological activity, selectivity, and pharmacokinetic properties by introducing diverse structural elements. Key areas of analogue synthesis include the replacement of oxygen with sulfur in the phosphonate group, the formation of peptide linkages, the creation of conformationally restricted cyclic structures, and the introduction of substituents on the carbon backbone.

The substitution of an oxygen atom for a sulfur atom in the phosphonate group yields thiophosphonic acid analogues, a modification that can significantly alter the compound's acidity and receptor binding affinity. A key example is L-2-amino-4-thiophosphonobutyric acid (L-thioAP4).

The synthesis of L-thioAP4 has been achieved starting from protected vinylglycine. acs.orgacs.orgnih.gov This method also allows for the synthesis of L-2-amino-4-phosphonobutyric acid (L-AP4) and L-2-amino-4-(hydroxy)phosphinylbutyric acid (desmethylphosphinothricin, DMPT). acs.orgnih.gov The synthesis leverages a radical condensation between the protected vinylglycine and a phosphorus-containing reagent. acs.org For L-thioAP4, this involves the use of a thiophosphorus source. Subsequent deprotection steps yield the final amino acid analogue. acs.org

This structural change has a notable impact on the molecule's properties. The replacement of a P=O bond with a P=S bond increases the acidity of the phosphonate group. The second pKa value for L-thioAP4 was determined to be 5.56, which is significantly lower than the 6.88 pKa value for L-AP4. acs.orgnih.gov This increased acidity is believed to contribute to its enhanced biological potency. acs.orgnih.gov When tested as agonists at group III metabotropic glutamate (B1630785) receptors (mGluRs), L-thioAP4 demonstrated a two-fold higher potency at the mGlu4 receptor compared to L-AP4. acs.orgnih.govresearchgate.net This suggests that the stronger distal negative charge on L-thioAP4 may lead to stronger binding interactions with basic residues in the receptor's binding site, thereby stabilizing the active conformation of the receptor. acs.orgnih.gov

| Compound | EC₅₀ at mGlu4 Receptor (μM) | pKa (second acidity) |

| L-2-amino-4-thiophosphonobutyric acid (L-thioAP4) | 0.039 | 5.56 |

| L-2-amino-4-phosphonobutyric acid (L-AP4) | 0.08 | 6.88 |

| Desmethylphosphinothricin (DMPT) | 4.0 | Not Reported |

| Phosphinothricin (B1261767) (PT) | 1100 | Not Reported |

Data sourced from multiple studies. acs.orgnih.govresearchgate.net

Phosphonopeptides are compounds where a natural amino acid is linked to an aminoalkylphosphonic acid, replacing a standard peptide bond with a more stable phosphonamidate or phosphonate ester linkage. Peptides based on 4-amino-4-phosphonobutyric acid (GluP), the phosphonic acid analogue of glutamic acid, have been synthesized and evaluated for their biological activities, particularly as antibacterial agents. researchgate.netoup.com

The synthesis of these dipeptides typically involves the condensation of an N-protected amino acid with a dialkyl or diphenyl ester of the aminoalkylphosphonic acid, followed by deprotection. researchgate.net Various coupling reagents are employed to facilitate the formation of the phosphonamidate bond. These include N,N'-dicyclohexylcarbodiimide (DCC), diphenylphosphoryl azide (B81097) (DPPA), and benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBop). mdpi.com

For example, phosphonodipeptides containing an N-terminal alanine (B10760859), leucine (B10760876), isoleucine, phenylalanine, or lysine (B10760008) linked to GluP have shown significant antibacterial activity against Escherichia coli. researchgate.netoup.com The nature of the N-terminal amino acid is crucial for activity, suggesting that the transport of these peptides into the bacterial cell via peptide permease systems is a critical step. oup.com

A more advanced approach involves the solid-phase synthesis of peptides incorporating phosphonobutyric acid analogues. For instance, a phosphothreonine mimetic, (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab), has been incorporated into peptides using a bio-reversibly protected building block, N-Fmoc-Pmab(POM)2-OH. nih.gov This method utilizes standard Fmoc-based solid-phase protocols with coupling reagents like HBTU and HOBT. nih.gov This strategy allows for the creation of phosphatase-stable peptide mimetics with potential for improved cell permeability. nih.gov

To explore the biologically active conformation of 2-amino-4-phosphonobutanoic acid (APB), conformationally restricted cyclic analogues have been synthesized. These analogues incorporate the APB backbone into ring structures, such as cyclopentane, cyclohexane, and cyclopropane, limiting the rotational freedom of the molecule. nih.govnih.gov

One synthetic route involves the hydrophosphinylation of cycloalkenones (e.g., cyclopentenone or cyclohexenone) to create β-ketophosphonates. nih.gov This is followed by a Strecker amino acid synthesis, where the ketone is treated with potassium cyanide and ammonium (B1175870) chloride to form an α-aminonitrile, which is then hydrolyzed to the final cyclic amino acid analogue. nih.gov This method yields both cis and trans isomers, which can be separated and their configurations determined by NMR studies. nih.gov

Another approach has been used to prepare cyclopropyl (B3062369) analogues, specifically (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid. nih.gov This synthesis starts with a Horner-Emmons reaction, followed by the cycloaddition of diazomethane, photoelimination of nitrogen to form the cyclopropyl ring, and finally acid hydrolysis to yield the target compounds. nih.gov

These cyclic analogues have shown varied biological activity. For instance, the cyclopentyl analogue trans-3-amino-1-phosphonocyclopentane-1-carboxylic acid (3a) showed significant potency in inhibiting lateral entorhinal projections in rat hippocampus, suggesting it mimics a folded, cis-like conformation of APB. nih.gov In contrast, the cyclopropyl analogues were potent at the lateral perforant path (LPP), suggesting that an extended conformation of APB is bioactive at this site. nih.gov

| Cyclic Analogue | Pathway | IC₅₀ (μM) |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid (5) | Lateral Perforant Path (LPP) | 18 |

| (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid (5) | Medial Perforant Path (MPP) | 1580 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid (6) | Lateral Perforant Path (LPP) | 17 |

| (E)-2-amino-2,3-methano-4-phosphonobutanoic acid (6) | Medial Perforant Path (MPP) | 81 |

| trans-3-Amino-1-phosphonocyclopentane-1-carboxylic acid (3a) | Lateral Entorhinal Projections | 130 |

Data sourced from studies on rat hippocampal slices. nih.govnih.gov

The introduction of substituents, such as methyl or phenyl groups, onto the carbon backbone of this compound creates another class of analogues with modified steric and electronic properties.

A stereocontrolled synthesis for 2,3-anti-2-amino-3-substituted-4-phosphonobutanoic acids has been developed using a highly face-selective Michael addition. capes.gov.br This method involves the reaction of lithiated Schöllkopf's bislactim ether with E-alkenylphosphonates. capes.gov.br This provides a direct route to analogues with substitution at the C-3 position. Similarly, conjugate additions to E-alkenylphosphonates have been used to create 2-amino-3-methyl-4-phosphonobutanoic acids. acs.org

The synthesis of 2-amino-2-methyl-4-phosphonobutanoic acids has been achieved through the conjugate addition of the enolate of methyl 2-isocyano-2-methylpropanoate to diethyl vinylphosphonate. researchgate.net

These substituted analogues are valuable as tools for probing enzyme and receptor binding sites. For example, the synthesis of (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) was developed as a stable mimetic of phosphothreonine, an important post-translational modification. nih.gov The synthetic route to this compound involves multiple steps, including the creation of a key intermediate, Cbz-Pmab(But2)-OMe. nih.gov The development of such analogues, particularly in enantiomerically pure forms, is a significant focus of research, driven by the importance of chirality in medicinal chemistry. researchgate.net

Strategic Development of Phosphonate Analogs for Biomedical Applications

The strategic development of phosphonate analogues of this compound is rooted in the unique chemical properties of the phosphonate group [-P(O)(OH)₂]. This group serves as a non-hydrolyzable isostere of the phosphate (B84403) moiety, which is ubiquitous in biological systems. nih.govnih.gov This structural mimicry allows phosphonate-containing molecules to act as competitive inhibitors or modulators of enzymes and receptors that interact with phosphate-bearing substrates. researchgate.netnih.gov

A primary strategy involves designing phosphonates as analogues of natural amino acids to target specific metabolic pathways or signaling systems. researchgate.net For instance, phosphonic acid analogues of glutamic acid, such as 2-amino-4-phosphonobutyric acid, are developed to interact with glutamate receptors, which are crucial in neurotransmission. researchgate.net This has led to their investigation for potential therapeutic use in neurodegenerative diseases. rsc.org The development of L-thioAP4, with its enhanced potency due to increased acidity, exemplifies a strategy of fine-tuning electronic properties to improve receptor interaction. acs.orgnih.gov

Another key strategy focuses on overcoming the poor bioavailability of phosphonic acids, which are typically highly polar and negatively charged at physiological pH. nih.gov The synthesis of prodrugs is a common approach, where the charged phosphonate and carboxylate groups are masked with moieties that are cleaved in vivo to release the active drug. nih.govnih.gov The use of pivaloyloxymethyl (POM) protecting groups on a phosphothreonine mimetic is a prime example of this strategy, designed to increase cell membrane permeability. nih.gov

Furthermore, phosphonates are developed for their ability to target specific tissues. Bisphosphonates, for instance, have a high affinity for calcium phosphate minerals and are used to target bone tissue for the treatment of osteoporosis and other bone diseases. nih.govresearchgate.net Analogues of leucine phosphonic acid have been explored for such applications, leveraging leucine's role in muscle and bone healing. researchgate.net

The development pipeline for these compounds involves synthesizing a diverse library of analogues—including cyclic, substituted, and peptide-based derivatives—to systematically probe structure-activity relationships. oup.comresearchgate.net This allows for the optimization of potency, selectivity, and pharmacokinetic properties for various biomedical applications, from neuroprotective agents to antibacterial drugs and beyond. oup.comnih.gov

Biochemical and Molecular Mechanisms of Action of 2 Phosphonobutyric Acid

Ligand-Receptor Interactions with Glutamate (B1630785) Receptors

2-Phosphonobutyric acid, particularly its L-isomer L-2-amino-4-phosphonobutyric acid (L-AP4), is a structural analog of the neurotransmitter L-glutamate. evitachem.com Its primary mechanism of action involves interacting with metabotropic glutamate receptors (mGluRs), a family of G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. ontosight.ainih.gov Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular second messenger cascades upon activation. L-AP4 was the first ligand discovered to act as a selective agonist for the Group III subfamily of mGluRs. ebi.ac.uk

L-AP4 is a potent and selective agonist for Group III mGluRs. ebi.ac.ukresearchgate.net This group of receptors is typically located on presynaptic terminals and their activation leads to an inhibition of neurotransmitter release. sigmaaldrich.com Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are distinguished from other mGluR groups by their amino acid sequence, signaling pathways (negatively coupled to adenylyl cyclase), and pharmacological profiles. nih.gov L-AP4 exhibits a high degree of selectivity for Group III receptors over Group I and Group II mGluRs. sigmaaldrich.com

L-AP4 activates all four subtypes of Group III metabotropic glutamate receptors: mGluR4, mGluR6, mGluR7, and mGluR8. ebi.ac.ukresearchgate.netjneurosci.org While it is a group-selective agonist, L-AP4 does not generally show significant selectivity between the individual subtypes within Group III. ebi.ac.ukebi.ac.uk The potency of L-AP4 varies among the subtypes, with reported EC₅₀ values demonstrating high affinity, particularly for mGluR4. For example, the EC₅₀ value for L-AP4 at the human mGluR4 has been measured to be as low as 0.08 μM. acs.orgresearchgate.net Similar rank orders of potency have been observed at mGluR6, mGluR7, and mGluR8 receptors. acs.orgresearchgate.net The affinities of these receptors for L-AP4 and glutamate can vary significantly across a wide concentration range. researchgate.net

Table 1: Potency of L-AP4 and Related Compounds at the mGluR4 Receptor

The functional potency and selectivity of L-AP4 for Group III mGluRs are rooted in its molecular structure. ebi.ac.uk Crystal structures of the human mGluR8 amino-terminal domain (ATD) in complex with L-AP4 have provided insight into this selectivity. ebi.ac.ukebi.ac.uk The binding pattern involves a conserved interaction with the glycine (B1666218) moiety (the α-amino and α-carboxylic acid groups) of the ligand. physiology.org

Crucially, both the electronic and steric nature of the distal phosphonate (B1237965) group of L-AP4 contribute significantly to its high potency and group selectivity. ebi.ac.uk It is proposed that the second distal negative charge of the phosphonate group facilitates a stronger binding interaction with specific basic amino acid residues within the binding sites of Group III mGluRs. acs.orgresearchgate.net This enhanced interaction stabilizes the "closed" conformation of the receptor's bilobate ATD, a key step in the activation of metabotropic glutamate receptors. acs.orgresearchgate.netphysiology.org

Activation of Group III mGluRs by this compound has profound effects on synaptic function, primarily through the modulation of ion channels and the subsequent regulation of neurotransmitter release. ontosight.ai These effects are central to its role as a modulator of synaptic strength.

The hallmark of this compound's action is the presynaptic inhibition of neurotransmitter release. evitachem.comsigmaaldrich.com This effect is mediated by a G-protein-coupled mechanism following the binding of L-AP4 to presynaptic Group III mGluRs. physiology.org Activation of the receptor leads to the inhibition of high-threshold voltage-dependent calcium channels (VDCCs) in the presynaptic terminal. physiology.orgnih.govphysiology.org By reducing calcium influx, which is the direct trigger for vesicle fusion, L-AP4 decreases the probability of neurotransmitter release from the presynaptic neuron. physiology.orgpnas.org This mechanism has been shown to depress both excitatory and inhibitory synaptic transmission. nih.govjneurosci.org For instance, L-AP4 reduces the release of glutamate at excitatory synapses, such as the Schaffer collateral-CA1 synapse in the hippocampus, and can also depress GABA release from inhibitory interneurons. nih.govjneurosci.orgphysiology.org

While the primary site of action for this compound is presynaptic, some studies suggest it can also exert postsynaptic effects. In neurons of the nucleus accumbens, L-AP4 was found to reduce inward currents induced by the direct application of NMDA, indicating a postsynaptic modulatory role on NMDA receptor function in this brain region. However, this is not a universal mechanism. At many synapses, the effect of L-AP4 on inhibitory transmission is exclusively presynaptic. For example, at inhibitory synapses in the CA1 region of the hippocampus, transmission is insensitive to L-AP4. nih.govjneurosci.org Similarly, in the substantia nigra pars compacta, L-AP4 reduces the frequency of spontaneous GABAergic inhibitory postsynaptic currents (sIPSCs) but does not affect miniature IPSCs (mIPSCs), which are independent of presynaptic action potentials and calcium channels. physiology.org This confirms that the modulation of GABA release is due to the inhibition of presynaptic calcium channels rather than a direct postsynaptic action on GABA receptors. physiology.org Some research has also noted that certain mGluR compounds can act as antagonists at NMDA receptors at concentrations commonly used to study mGluRs, urging caution in the interpretation of results.

Antagonist Activity at N-Methyl-D-Aspartate (NMDA) Receptors

While 2-amino-4-phosphonobutyric acid (APB) is more widely recognized for its activity at metabotropic glutamate receptors, research has also investigated its interaction with ionotropic N-Methyl-D-Aspartate (NMDA) receptors. Studies have shown that the different stereoisomers of APB exhibit distinct activities at the NMDA receptor.

The D-(-)-isomer of 2-amino-4-phosphonobutyrate (D-APB) has been identified as a weak and relatively non-selective antagonist of amino acid-induced responses in cat spinal neurons. nih.gov In contrast, the L-(+)-isomer either had no effect or, at higher concentrations, enhanced these responses. nih.gov Further investigations have confirmed that some compounds primarily used for their effects on metabotropic glutamate receptors (mGluRs), including the racemic mixture DL-AP4, can also act as antagonists on NMDA receptors. pnas.org This antagonist activity was observed at concentrations commonly used to study mGluRs. pnas.org The depression of synaptic excitation by D-APB is thought to occur through the blockade of an excitatory amino acid transmitter at NMDA receptors. nih.gov However, the synaptic depressant action of L-APB is considered unlikely to be mediated by this same mechanism. nih.gov

The table below summarizes the observed activities of 2-amino-4-phosphonobutyric acid isomers at NMDA receptors.

| Compound | Activity at NMDA Receptors | Research Context | Citation |

| D-(-)-2-amino-4-phosphonobutyrate (D-APB) | Weak, non-selective antagonist | Cat spinal neurons | nih.gov |

| L-(+)-2-amino-4-phosphonobutyrate (L-APB) | No effect or enhancement of responses | Cat spinal neurons | nih.gov |

| DL-2-amino-4-phosphonobutyric acid (DL-AP4) | Antagonist | Recombinant NMDA receptors | pnas.org |

Enzyme Inhibition and Modulation by this compound and its Analogues

A derivative of phosphonobutyric acid, specifically adenosine (B11128) phosphonobutyric acid, 2'(3'), 5'-diphosphate (APBADP), has been identified as a potent inhibitor of adenylosuccinate lyase (ASL). medchemexpress.comscispace.commedchemexpress.com ASL is an enzyme involved in the de novo pathway of purine (B94841) biosynthesis. Kinetic studies have demonstrated that APBADP acts as a competitive inhibitor with respect to both of the enzyme's substrates, succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (SAMP). scispace.commedchemexpress.com This indicates that the inhibitor occupies the same active site as the natural substrates. scispace.com Binding studies have further revealed that the human ASL enzyme, which is a homotetramer, can bind up to four molecules of the inhibitor APBADP per enzyme tetramer. scispace.com

| Inhibitor | Target Enzyme | Inhibition Mechanism | Key Findings | Citations |

| Adenosine phosphonobutyric acid, 2'(3'), 5'-diphosphate (APBADP) | Adenylosuccinate Lyase (ASL) | Competitive | Potent inhibitor of human and Bacillus subtilis ASL. Binds to the active site, competing with substrates SAICAR and SAMP. | medchemexpress.comscispace.commedchemexpress.com |

4-Amino-4-phosphonobutyric acid (also referred to as GluPO3H2) is recognized as a potent and selective inhibitor of Aminopeptidase-A (APA). researchgate.netresearchgate.netphysiology.org APA is a membrane-bound zinc metalloprotease that plays a role in the renin-angiotensin system by cleaving the N-terminal aspartyl residue of angiotensin II to form angiotensin III. researchgate.net The inhibitory action of 4-amino-4-phosphonobutyric acid is attributed to its function as a transition-state mimetic. researchgate.net Its phosphonate group allows it to interact strongly within the enzyme's active site. researchgate.netnih.gov This selective inhibition has been utilized in research to block the formation of brain angiotensin III and to investigate the metabolic pathways of angiotensin peptides, particularly following myocardial infarction. researchgate.netresearchgate.netphysiology.org In addition to inhibiting mammalian APA, 4-amino-4-phosphonobutyric acid has also been shown to be a moderate inhibitor of PfM18AAP, an aspartyl aminopeptidase (B13392206) from the malaria parasite Plasmodium falciparum. uq.edu.au

A key molecular mechanism underlying the inhibitory activity of phosphonobutyric acid derivatives is their ability to act as transition-state analogues. Alpha-aminophosphonic acids, such as 4-amino-4-phosphonobutyric acid, are structurally analogous to natural amino acids but with a phosphonate group replacing the carboxyl group. researchgate.net This substitution makes them effective mimics of the tetrahedral transition state that occurs during peptide bond hydrolysis by peptidases. researchgate.net By binding tightly to the active site of enzymes like Aminopeptidase-A, these compounds act as competitive inhibitors, blocking the access of the natural substrates. researchgate.netresearchgate.net This characteristic as a transition-state antimetabolite is fundamental to their function as enzyme inhibitors. researchgate.net

While direct inhibition by this compound itself is less studied, related phosphonate compounds have been extensively investigated as inhibitors of glutamine synthetase (GS). researchgate.nettandfonline.com GS is a critical enzyme in nitrogen metabolism. tandfonline.comnih.gov Phosphonates have been specifically designed as chemically stable analogues of the phosphorylated intermediates formed during the GS-catalyzed reaction. nih.gov For instance, one designed phosphinate analogue resembles phosphorylated 2-amino-4-phosphonobutyric acid. nih.gov The inhibitory mechanism of these phosphonates often involves acting as analogues of the terminal pyrophosphate fragment of ATP. tandfonline.com Kinetic studies on maize GS revealed that certain phosphonic acid inhibitors exhibit a non-competitive mechanism with respect to glutamate and an uncompetitive mechanism against ATP. researchgate.net The potent inhibition of GS by phosphonate compounds like phosphinothricin (B1261767) (glufosinate) forms the basis of their use as herbicides. researchgate.net

Intracellular Signaling Pathways Modulated by this compound

L-2-amino-4-phosphonobutyric acid (L-AP4) is a classical agonist for group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors. physiology.orgresearchgate.netaacrjournals.org Activation of these receptors, particularly mGluR4, mGluR6, mGluR7, and mGluR8, typically leads to the modulation of intracellular signaling cascades. aacrjournals.org

A primary pathway affected by L-AP4 is the adenylyl cyclase system. Group III mGluRs are negatively coupled to adenylyl cyclase, and their activation by L-AP4 leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). aacrjournals.org This has been observed in various cell types, including human colon cancer cells where L-AP4 inhibited forskolin-induced increases in cAMP levels. aacrjournals.org In rat taste cells, L-AP4 was shown to elicit responses, such as a decrease in holding current, that were suppressed by a cAMP analogue, implicating the involvement of a G protein-coupled intracellular cAMP pathway. physiology.org

In contrast, studies on cultured Purkinje neurons, where signaling is predominantly mediated by group I mGluRs coupled to the phospholipase C pathway, showed that L-AP4 had no effect on membrane potential or intracellular calcium levels. nih.gov This highlights the pathway-specific action of this compound, primarily influencing the adenylyl cyclase/cAMP cascade through its action on group III mGluRs. aacrjournals.orgnih.gov

Neurochemical Modulation: Effects on Dopamine (B1211576) Release and Other Neurotransmitters

This compound, more commonly known in the scientific literature as L-2-amino-4-phosphonobutyric acid (L-AP4 or APB), is a compound recognized for its significant modulatory effects on neurotransmitter systems. pubcompare.aiebi.ac.uk Its principal mechanism of action is as a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR₄, mGluR₆, mGluR₇, and mGluR₈. ebi.ac.ukontosight.aiwikipedia.org Through its interaction with these receptors, which are often located presynaptically, this compound can influence the release of several key neurotransmitters, most notably dopamine and glutamate. ontosight.aicapes.gov.br

Detailed Research Findings

Research has extensively documented the influence of this compound on dopaminergic pathways, particularly within the retina. Studies utilizing in vitro superfusion of retinas from primates (Macaca mulatta) have demonstrated that light-stimulated dopamine release is significantly affected by this compound. cambridge.orgcambridge.org In these experiments, flashing light (3 Hz) reliably increased the efflux of dopamine. cambridge.org The application of D,L-2-amino-4-phosphonobutyric acid (D,L-APB) at concentrations of 10–100 μM completely blocked this light-evoked dopamine release. cambridge.orgcambridge.org The stereospecificity of this interaction was confirmed by the observation that the D-APB enantiomer was inactive. cambridge.orgcambridge.org

The mechanism underlying this inhibition of dopamine release is tied to the retinal circuitry. L-APB, acting as a glutamate agonist, hyperpolarizes the ON bipolar cells. cambridge.org These cells normally provide the excitatory drive to dopaminergic amacrine cells, which are the source of retinal dopamine. cambridge.org By hyperpolarizing the ON bipolar cells, L-APB effectively shuts down this excitatory signal, thereby preventing dopamine release. cambridge.org

Similar findings have been reported in the amphibian retina (Xenopus laevis), where L-AP4 also blocked light-stimulated dopamine release. ebi.ac.uk Furthermore, in the same model, L-AP4 was shown to block dopamine release that was stimulated in darkness by picrotoxin, a GABAA receptor antagonist, suggesting a broader modulatory role beyond light-dependent pathways. ebi.ac.uk

Beyond the retina, the effects of this compound are linked to its function as a group III mGluR agonist. These receptors are critical for regulating synaptic transmission. ontosight.ai In the substantia nigra pars reticulata (SNr), a key nucleus in the basal ganglia, activation of group III mGluRs by L-AP4 leads to a decrease in both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission. capes.gov.br This indicates that this compound can exert a dampening effect on multiple neurotransmitter systems by activating presynaptic inhibitory autoreceptors and heteroreceptors.

Interestingly, the function of these mGluRs can be modulated by dopamine itself. In brain slices from animals with depleted dopamine, the inhibitory effect of L-AP4 on GABAergic synaptic transmission was significantly reduced. capes.gov.br This highlights a complex, reciprocal relationship between the dopaminergic and glutamatergic systems, where the modulatory capacity of this compound on GABA release is dependent on the ambient dopamine tone. capes.gov.br

Data Tables

Table 1: Effects of this compound on Retinal Dopamine Release

| Model Organism | Experimental Condition | Compound | Observed Effect |

|---|---|---|---|

| Macaca mulatta (primate) | In vitro superfusion; Flashing light (3 Hz) | D,L-2-amino-4-phosphonobutyric acid (10–100 μM) | Complete blockade of light-evoked dopamine release. cambridge.orgcambridge.org |

| Macaca mulatta (primate) | In vitro superfusion; Flashing light (3 Hz) | D-2-amino-4-phosphonobutyric acid (10 μM) | No effect on light-evoked dopamine release. cambridge.orgcambridge.org |

| Xenopus laevis (amphibian) | Light-stimulated retina | L-2-amino-4-phosphonobutyric acid (L-AP4) | Blocked light-stimulated dopamine release. ebi.ac.uk |

Table 2: Neurotransmitter Modulation by this compound (L-AP4) via Group III mGluRs

| Brain Region | Neurotransmitter System | Compound | Observed Effect |

|---|---|---|---|

| Substantia Nigra pars Reticulata (SNr) | GABAergic (Inhibitory) | L-AP4 (100 μM) | Reduced inhibitory synaptic transmission. capes.gov.br |

Pharmacological and Biological Roles of 2 Phosphonobutyric Acid

Neurophysiological Impact and Central Nervous System Function

Modulation of Synaptic Plasticity in Hippocampal Pathways

2-Phosphonobutyric acid (2-PBA), particularly its L-isomer L-2-amino-4-phosphonobutyric acid (L-AP4), plays a significant role in modulating synaptic activity in the hippocampus, a brain region critical for learning and memory. ebi.ac.uknih.gov As a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), L-AP4's primary mechanism of action involves the presynaptic inhibition of neurotransmitter release. ebi.ac.ukevitachem.comnih.gov

In hippocampal glutamatergic pathways, L-AP4 has been shown to depress synaptic transmission. ebi.ac.uknih.gov Specifically, research using rat hippocampal slices demonstrated that micromolar concentrations of L-AP4 inhibit synaptic transmission at the perforant path synapses, particularly those originating from the lateral entorhinal cortex. nih.gov This inhibitory effect is stereospecific, with the L-isomer being significantly more potent. nih.gov The compound works by acting on presynaptic 'autoreceptors', reducing the release of glutamate without affecting the postsynaptic response to direct application of AMPA, another glutamate receptor agonist. nih.gov This presynaptic action is further supported by the observation that L-AP4 enhances paired-pulse facilitation, a form of short-term plasticity indicative of a lower probability of neurotransmitter release. nih.gov

The influence of L-AP4 extends to different forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for memory formation. Activation of group III mGluRs by agonists like L-AP4 can prevent the induction of LTD in the CA1 region of the hippocampus. jneurosci.org Furthermore, at mossy fiber synapses onto interneurons, prolonged application of L-AP4 can induce an initial LTD that, following high-frequency stimulation, switches to LTP. frontiersin.org This switch is attributed to the internalization of mGluR7 receptors, a subtype of the group III mGluRs. frontiersin.org The effects of L-AP4 on synaptic transmission are also noted to be more pronounced in neonatal rats compared to adults, suggesting a developmental regulation of this receptor system. nih.gov

Table 1: Effects of L-AP4 on Hippocampal Synaptic Transmission

| Experimental Model | Pathway | Effect of L-AP4 | Mechanism | Reference |

|---|---|---|---|---|

| Rat Hippocampal Slices | Perforant Path (Lateral Entorhinal Cortex) | Inhibition of synaptic transmission | Presynaptic inhibition | nih.gov |

| Neonatal Rat Hippocampal Slices | CA1 Region | Depression of Excitatory Postsynaptic Currents (EPSCs) | Presynaptic autoreceptor activation | nih.gov |

| Freely Moving Rats | CA1 Region (Schaffer Collaterals) | Blockade of Long-Term Depression (LTD) induction | Activation of Group III mGluRs | jneurosci.org |

| Mouse Hippocampal Slices | Mossy Fiber to Interneuron Synapse | Induction of LTD, switching to LTP after tetanus | Internalization of presynaptic mGluR7 | frontiersin.org |

Effects on Retinal Ganglion Cells and Visual Processing

2-Amino-4-phosphonobutyric acid (APB) is a powerful pharmacological tool for studying the functional organization of the retina, primarily by selectively blocking the ON pathway of visual processing. researchgate.netphysiology.org The retina processes visual information through two parallel channels: the ON channel, which responds to light increments, and the OFF channel, which responds to light decrements. researchgate.net APB acts as a glutamate agonist at the synapse between photoreceptors and depolarizing (ON) bipolar cells, effectively mimicking the natural photoreceptor transmitter and blocking the light response of these ON bipolar cells. researchgate.netwikigenes.org

This selective blockade has profound effects on the activity of retinal ganglion cells, the output neurons of the retina. In various species, including cats, rabbits, and tiger salamanders, application of APB eliminates the responses of ON-center ganglion cells. physiology.orgnih.gov For ON-OFF ganglion cells, APB abolishes the ON component of their response, leaving the OFF component intact. physiology.org Interestingly, in cat X-type ganglion cells, while APB suppresses the response of both ON- and OFF-center cells to drifting gratings, it decreases the mean firing rate of ON-center cells but increases it for OFF-center cells. nih.gov This suggests a functional link between the ON bipolar cells and both types of ganglion cells. nih.gov

The use of APB has been instrumental in dissecting the circuitry underlying complex visual properties like directional selectivity. physiology.org Studies in the rabbit retina have shown that even with the ON pathway blocked by APB, the OFF component of ON-OFF directionally selective ganglion cells remains directionally selective. physiology.org This indicates that the mechanisms for computing directional selectivity can operate independently within the ON and OFF pathways. physiology.org APB also affects other retinal components, such as abolishing the b-wave of the electroretinogram (ERG), which is known to reflect the activity of ON bipolar cells. nih.govpnas.org

Table 2: Impact of 2-Amino-4-phosphonobutyric Acid (APB) on Retinal Cells

| Retinal Cell Type | Species | Effect of APB | Implication | Reference |

|---|---|---|---|---|

| ON-Center Ganglion Cells | Rabbit | Abolished light responses | Selective blockade of the ON pathway | physiology.org |

| ON-OFF Ganglion Cells | Rabbit | ON component blocked, OFF component intact | Independent processing in ON and OFF pathways | physiology.org |

| X-Type Ganglion Cells | Cat | Suppressed response and responsivity | Functional link between ON bipolars and both ON/OFF ganglion cells | nih.gov |

| Depolarizing (ON) Bipolar Cells | Mudpuppy | Light response blocked | Mimics endogenous photoreceptor transmitter | researchgate.net |

| Rods & Horizontal Cells | Tiger Salamander | Hyperpolarization, altered response amplitudes | Complex modulation of photoreceptor-bipolar-horizontal cell network | nih.gov |

Influence on Auditory Processing (e.g., interaural time difference coding)

In the auditory system, the precise timing of neural signals is crucial for functions like sound localization, which relies on detecting microsecond-level interaural time differences (ITDs). nih.govfsu.edu This computation is performed in structures like the avian nucleus laminaris (NL). nih.govfsu.edu The role of group III metabotropic glutamate receptors, which are activated by L-AP4, has been investigated in this context.

Studies in the chicken nucleus laminaris show that these neurons receive glutamatergic inputs from the nucleus magnocellularis. researchgate.netnih.gov The activation of mGluRs can modulate synaptic transmission in this nucleus. Specifically, research has demonstrated that agonists for group II and group III mGluRs, including L-AP4, can modulate GABAergic inhibitory postsynaptic currents (IPSCs) in NL neurons. nih.gov This suggests a mechanism for refining the temporal precision of the auditory signals.

However, the direct role of L-AP4 receptors in the primary excitatory transmission from hair cells to auditory neurons appears to be limited. nih.gov Perfusion of the guinea-pig cochlea with 2-amino-4-phosphonobutyric acid did not affect the compound action potential of the cochlear nerve, suggesting that APB-sensitive receptors are not involved in the neurotransmission between inner hair cells and the afferent nerve fibers. nih.gov In contrast, in the nucleus laminaris, a non-specific mGluR agonist was found to presynaptically reduce the release of neurotransmitter, which in turn improved the accuracy of coincidence detection by the NL neurons. nih.gov While L-AP4 is a group III agonist, this finding points to the general importance of mGluR-mediated modulation in the auditory coincidence detection circuit. nih.govresearchgate.net

Behavioral and Neurological Outcomes

Regulation of Anxiety and Stress-Related Behaviors

The activation of group III metabotropic glutamate receptors, including the mGluR8 subtype, has been implicated in the modulation of anxiety and stress. ebi.ac.uknih.gov Pharmacological studies using selective agonists for these receptors provide evidence for their anxiolytic-like effects.

Research involving the selective mGluR8 agonist (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG) in mice showed that systemic injection of the compound produced an anxiolytic-like effect in the light-dark box and open field tests. nih.gov This effect was attenuated by a group III mGluR antagonist, confirming the involvement of this receptor group. nih.gov These findings suggest that pharmacotherapies targeting mGluR8 may be beneficial for treating anxiety disorders. nih.gov

Interestingly, the effect of L-AP4 on anxiety-related behaviors can be state-dependent. In a study on rats, L-AP4 administered alone produced an anxiogenic-like (anxiety-promoting) effect in normal rats but an anxiolytic-like (anxiety-reducing) effect in rats that had previously undergone hypoxia. ebi.ac.ukebi.ac.uk This suggests that the physiological context, such as the after-effects of a stressor like hypoxia, can dramatically alter the behavioral outcome of activating group III mGluRs. ebi.ac.uk Furthermore, the development of negative allosteric modulators (NAMs) for mGluR7, another group III receptor, has shown that inhibiting this receptor can also produce anxiolytic-like profiles in animal models, suggesting a complex role for different group III mGluR subtypes in the regulation of anxiety. nih.gov

Effects on Memory and Conditioned Avoidance

L-AP4 sensitive metabotropic glutamate receptors play a selective role in learning and memory processes. ebi.ac.uknih.gov Studies have shown that administration of L-AP4 can impair spatial learning and memory. nih.gov

In one study, rats injected with L-AP4 showed impaired acquisition and recall in both a water maze and an 8-arm maze task, which are tests of spatial learning. nih.gov This impairment was selective for spatial tasks, as the animals' performance in a non-spatial version of the test (finding a visible platform) was not affected. nih.gov The learning deficit induced by L-AP4 could be antagonized by a group III mGluR antagonist, MAP4, further solidifying the role of these receptors in memory formation. nih.gov

Beyond spatial memory, 2-amino-4-phosphonobutyric acid has been shown to selectively block two-way avoidance learning in mice. wikigenes.org Other reports suggest that the DL-form of the compound (DL-AP4) improves learning and memory processes in both passive and active avoidance situations in rats. chemicalbook.compharmaffiliates.com The apparent contradiction may relate to the specific isomers used (L- vs DL-), the specific learning paradigm, and the complex roles of different mGluR subtypes. For instance, in rats subjected to hypoxia, a condition known to cause cognitive deficits, the joint administration of L-AP4 and the GABAB agonist baclofen (B1667701) improved memory retrieval in a passive avoidance test. ebi.ac.uk This indicates a cooperative role between these receptor systems in memory processes, particularly under challenging physiological conditions. ebi.ac.uk

Antimicrobial and Antibacterial Activities of this compound Derivatives

Derivatives of this compound have been investigated for their potential as antimicrobial and antibacterial agents. These compounds, often designed as mimics of natural amino acids, can interfere with essential bacterial processes. Their efficacy is frequently linked to their ability to be transported into bacterial cells and subsequently inhibit key enzymes.

Research into phosphonopeptides, which are peptides containing a phosphonic acid group, has shown that incorporating derivatives of this compound can lead to significant antibacterial activity. For instance, dipeptides containing 4-amino-4-phosphonobutyric acid have demonstrated antibacterial effects. nih.gov The general strategy involves the phosphonopeptide being actively transported into the bacterial cell, where it is then cleaved, releasing the toxic phosphonic acid derivative.

One specific derivative, adenosine (B11128) phosphonobutyric acid, 2′(3′), 5′-diphosphate (APBADP), has been identified as a competitive inhibitor of adenylosuccinate lyase (ASL) in Bacillus subtilis. nih.gov ASL is an enzyme involved in two steps of the purine (B94841) biosynthetic pathway. The inhibition of this enzyme disrupts the production of essential purines, thereby hindering bacterial growth. nih.gov

The antibacterial activity of these derivatives is often more pronounced in minimal media, as nutrient-rich environments may contain other peptides that compete for uptake by the bacterial transport systems. mdpi.com

Mechanisms of Action in Bacterial Cells, including Peptide Transport

The primary mechanism of action for many antibacterial derivatives of this compound relies on a "Trojan Horse" strategy. The derivative, often as part of a dipeptide or a more complex molecule, is recognized and actively transported into the bacterial cell by peptide transport systems. nih.govnih.gov Bacteria utilize these systems to import small peptides as a source of nutrients.

Once inside the cell, the phosphonobutyric acid derivative is released, often through the action of intracellular peptidases. mdpi.com The free derivative can then act as an inhibitor of specific bacterial enzymes. The carbon-phosphorus bond in these compounds is highly stable and not easily metabolized by the bacteria.

Several key bacterial enzymes have been identified as targets for phosphonic acid-containing compounds:

Glutamine Synthetase: This enzyme is crucial for nitrogen assimilation in bacteria. Phosphonate (B1237965) inhibitors have been designed to target glutamine synthetase, and their effectiveness can be enhanced when they resemble the phosphorylated state of natural substrates. nih.govresearchgate.net

Adenylosuccinate Lyase (ASL): As mentioned, the derivative APBADP acts as a competitive inhibitor of this enzyme in Bacillus subtilis, demonstrating that interference with nucleotide biosynthesis is a viable antibacterial strategy for these compounds. nih.gov

Enzymes of Cell Wall Biosynthesis: Other phosphonopeptides have been shown to inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.gov For example, some phosphonates act as mimics of D-alanine, inhibiting enzymes like alanine (B10760859) racemase and D-Ala-D-Ala synthetase. nih.gov

The following table summarizes the inhibitory action of a this compound derivative on a key bacterial enzyme:

| Derivative | Target Enzyme | Bacterial Species | Inhibition Type | Ki Value |

| Adenosine phosphonobutyric acid, 2′(3′), 5′-diphosphate (APBADP) | Adenylosuccinate Lyase | Bacillus subtilis | Competitive | ~0.1 µM |

Table 1: Inhibitory activity of a this compound derivative against a bacterial enzyme. Data sourced from nih.gov.

Role as a Non-Proteinogenic Amino Acid

This compound and its derivatives are classified as non-proteinogenic amino acids, meaning they are not one of the 22 standard amino acids naturally encoded in the genetic code of organisms for protein synthesis. nih.govwikipedia.org These synthetic amino acids are valuable tools in chemical biology and drug design.

The unique properties of non-proteinogenic amino acids, such as the phosphonate group in this compound, can be exploited to create novel peptides and proteins with enhanced or specific functions. For example, the incorporation of these amino acids can introduce resistance to enzymatic degradation or provide a site for specific chemical modifications.

One area of research involves the solid-phase synthesis of peptides containing derivatives of this compound. For instance, a protected form of (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid has been successfully incorporated into peptides. nih.gov This demonstrates the feasibility of using these non-proteinogenic amino acids as building blocks for creating modified peptides with potential therapeutic applications. The phosphonic acid moiety can act as a stable mimic of a phosphate (B84403) group, which is a common post-translational modification in cellular signaling. nih.gov

The ability to incorporate non-proteinogenic amino acids like this compound into proteins opens up possibilities for engineering proteins with novel catalytic activities or binding specificities. This is a rapidly advancing field with the potential to generate new therapeutic agents and research tools. rsc.org

Applications and Translational Research of 2 Phosphonobutyric Acid

Therapeutic Potential in Neurological and Psychiatric Disorders

The primary mechanism of action of 2-Phosphonobutyric acid lies in its role as an agonist at group III metabotropic glutamate (B1630785) receptors (mGluRs). This interaction is central to its potential therapeutic applications, as these receptors are key modulators of glutamatergic transmission, the primary excitatory signaling pathway in the brain.

Research has explored the potential of compounds that modulate glutamate transmission for the treatment of anxiety disorders, epilepsy, and neuropathic pain. While direct clinical application of this compound is not established, its mechanism of action aligns with therapeutic strategies for these conditions. For instance, medications like pregabalin, used for epilepsy and neuropathic pain, act on voltage-gated calcium channels to inhibit the release of excitatory neurotransmitters. clinicaltrials.gov Anti-seizure medications, in general, are thought to alleviate neuropathic pain by interfering with the overactive transmission of pain signals from damaged nerves. mayoclinic.org The numbers needed to treat (NNT) for various anti-epileptic drugs in achieving at least 50% pain reduction in neuropathic pain are generally in the range of 2 to 4 for monotherapy. nih.govmypcnow.org

Table 1: Efficacy of Certain Anti-Epileptic Drugs in Neuropathic Pain

| Medication | Condition | NNT for ≥50% Pain Reduction |

| Pregabalin (600 mg/day) | Post-herpetic neuralgia | 3.9 |

| Pregabalin (600 mg/day) | Diabetic neuropathy | 5.0 |

| Pregabalin (600 mg/day) | Central neuropathic pain | 5.6 |

| Gabapentin | Chronic neuropathic conditions | 5.8 |

NNT (Number Needed to Treat) indicates the number of patients who need to be treated for one to benefit compared to a control. Data is for illustrative purposes of the therapeutic class.

The link between schizophrenia and substance use disorders is well-documented, with a significant percentage of individuals with schizophrenia also having a comorbid substance abuse problem. nih.govwebmd.com Dysregulation in the brain's reward circuitry, involving dopaminergic and glutamatergic signaling, is implicated in both conditions. nih.gov Given that this compound modulates the glutamatergic system, it represents a class of compounds that could theoretically be explored for its potential to restore balance in these circuits. For example, acamprosate, an NMDA glutamate receptor antagonist, is thought to work by balancing excitatory (glutamate) and inhibitory (GABA) neurotransmission in the treatment of alcohol dependence. nih.gov The theory is that by modulating glutamate, one could potentially alleviate some of the symptoms associated with these complex disorders.

Excessive glutamate release is a key factor in excitotoxicity, a process that leads to neuronal damage in conditions like stroke and other neurodegenerative diseases. mdpi.com One of the primary neuroprotective mechanisms of group II and III mGluR agonists, such as this compound, is their ability to reduce the release of endogenous glutamate. nih.gov This is achieved through the activation of presynaptic mGluRs, which inhibits further glutamate release from the nerve terminal. This reduction in extracellular glutamate can prevent the over-activation of glutamate receptors on postsynaptic neurons, thereby mitigating the downstream cascade of events that lead to cell death. mdpi.comyoutube.com Research has shown that activation of mGluR2/3 can be neuroprotective in models of excitotoxicity. nih.gov

Table 2: Mechanisms of Glutamate-Mediated Neurotoxicity

| Mechanism | Description |

| Receptor Over-activation | Excessive glutamate leads to prolonged activation of NMDA and AMPA receptors. |

| Ionic Disruption | Causes an influx of ions like Ca2+ and Na+, leading to osmotic swelling. |

| Cytotoxic Ca2+ Elevation | High intracellular calcium levels activate enzymes that damage cellular components. |

| Feed-forward Loop | Membrane depolarization triggers further release of glutamate, perpetuating the cycle. mdpi.com |

Research Tools in Neurobiology and Ophthalmology

Beyond its therapeutic potential, this compound has proven to be an invaluable research tool, particularly in the fields of neurobiology and ophthalmology, for its ability to selectively block specific pathways in the retina.

This compound is widely used in electroretinography (ERG) studies to dissect the different components of the retinal response to light. It selectively blocks the transmission from photoreceptors to ON-bipolar cells by mimicking the endogenous photoreceptor transmitter. umn.edunih.gov This action leads to a rapid decrease in the amplitude of the b-wave of the ERG, which is thought to be generated by the activity of ON-bipolar cells, while leaving the a-wave, generated by photoreceptors, relatively intact. nih.govnih.gov This selective blockade allows researchers to isolate and study the function of the ON and OFF pathways in the retina. umn.edunih.gov Studies in various animal models have consistently demonstrated this effect on the ERG. nih.govnih.gov

Role in Enzyme Regulation and Drug Discovery

This compound and its analogs are significant in the fields of enzymology and pharmacology due to their ability to act as enzyme inhibitors. crimsonpublishers.com These compounds can mimic the transition states of enzymatic reactions or act as stable analogs of natural phosphate (B84403) substrates, which allows them to interfere with enzyme activity. nih.gov This inhibitory action is central to their potential in drug discovery, where they are investigated for therapeutic applications. nih.gov

Phosphonates, including derivatives of this compound, are recognized as effective enzyme inhibitors because they can act as isosteric mimics of phosphates. nih.gov By substituting an oxygen atom with a carbon atom, phosphonates exhibit greater stability against hydrolysis and resistance to enzymatic degradation compared to their phosphate counterparts. nih.gov This stability makes them ideal candidates for designing drugs that target enzymes. Their tetrahedral structure is a key feature that allows them to bind to the active sites of enzymes, blocking the formation of undesired metabolic products. nih.gov

A notable derivative, 2-amino-4-phosphonobutyric acid (APB), has been shown to be a selective ligand for glutamate receptors, which are crucial in synaptic transmission. clearsynth.comresearchgate.net Research has demonstrated that APB can suppress synaptic transmission in specific neural pathways, such as between mossy fibers and CA3 neurons in the hippocampus. researchgate.net This action is not due to the blockade of glutamate or aspartate receptors but is a more specific interaction with the synaptic transmission process. researchgate.net The development of constrained analogs of APB has been a strategy to investigate the bioactive conformations that interact with these receptors, furthering the understanding of structure-activity relationships for potential therapeutic agents targeting neurological pathways. clearsynth.com

The general mechanism by which these compounds function as inhibitors often involves competitive inhibition. nih.govnih.gov In this process, the inhibitor molecule, being structurally similar to the natural substrate, competes for binding to the enzyme's active site. nih.gov When the inhibitor is bound, the natural substrate cannot access the active site, thereby inhibiting the enzyme's function. crimsonpublishers.com The effectiveness of such inhibitors is a cornerstone of modern chemotherapy and the development of various therapeutic agents. nih.gov

Table 1: Examples of this compound Analogs and their Role in Enzyme Regulation

| Compound/Analog | Target/Mechanism | Significance in Drug Discovery |

| Phosphonates (general) | Isosteric mimics of phosphate substrates; competitive inhibitors of various enzymes. nih.govnih.gov | Increased stability to hydrolysis makes them promising candidates for enzyme-targeting drugs. nih.gov |

| 2-amino-4-phosphonobutyric acid (APB) | Selective glutamate receptor ligand; suppresses synaptic transmission. clearsynth.comresearchgate.net | Potential for developing therapeutics targeting neurological disorders by modulating synaptic activity. researchgate.net |

| Constrained APB Analogs | Probe bioactive conformations at glutamate receptors. clearsynth.com | Elucidates structure-activity relationships for designing more potent and selective receptor ligands. clearsynth.com |

Utility in Peptide Chemistry and Phosphopeptide Synthesis

This compound derivatives have significant utility in the specialized field of peptide chemistry, particularly in the synthesis of phosphopeptides. Phosphopeptides are crucial tools for studying cellular signaling pathways, as protein phosphorylation is a key regulatory mechanism in many biological processes. nih.gov The synthesis of stable phosphopeptide mimics is therefore of great interest for biochemical and therapeutic research.

One of the primary challenges in synthesizing phosphopeptides is the chemical lability of the phosphate group. Analogs of phosphorylated amino acids that are resistant to hydrolysis and enzymatic degradation are highly valuable. A derivative of this compound, specifically (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab), has been developed as a phosphatase-stable mimetic of phosphothreonine. researchgate.net This analog incorporates a phosphonate (B1237965) group in place of the phosphate group, conferring greater stability.

The synthesis of peptides containing Pmab is compatible with standard solid-phase peptide synthesis (SPPS) protocols. researchgate.net The Pmab residue is prepared with orthogonal protecting groups that allow for its incorporation into a growing peptide chain without interfering with the synthesis or requiring harsh deprotection conditions that could damage the peptide. researchgate.net Research has shown that peptides incorporating the Pmab residue in place of phosphothreonine can retain high-affinity binding to their target protein domains, such as the polo-box domain of polo-like kinase 1 (Plk1). researchgate.net

The synthesis of phosphonopeptides, which contain a phosphonamidate bond, is another area where this compound analogs can be utilized. researchgate.net These compounds are also valued as enzyme inhibitors due to their tetrahedral structure. researchgate.net Various chemical strategies have been developed to form the phosphonamidate linkage, often involving the use of phosphonochloridates as reactive intermediates. researchgate.net The ability to incorporate stable phosphonate-containing amino acid mimics like Pmab into peptides opens up avenues for creating novel therapeutic peptides and research tools to probe signal transduction pathways. researchgate.net

Table 2: Applications of this compound Derivatives in Peptide Synthesis

| Derivative/Application | Technique/Method | Advantage | Research Finding |

| (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) | Solid-Phase Peptide Synthesis (SPPS). researchgate.net | Acts as a hydrolytically-stable phosphothreonine mimetic. researchgate.net | Pmab-containing peptides retain binding efficacy to the polo-box domain of Plk1, similar to native phosphothreonine peptides. researchgate.net |

| Phosphonopeptide Synthesis | Formation of phosphonamidate bonds via phosphonochloridates or other coupling reagents. researchgate.net | Creates peptide analogs with enhanced stability. researchgate.net | Phosphonopeptides are widely applied as enzyme inhibitors and antigens for inducing catalytic antibodies. researchgate.net |

Analytical Applications in Forensic Toxicology as Internal Standards

In the field of forensic toxicology, accurate quantification of substances in biological matrices is paramount. The use of internal standards is a fundamental practice in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to ensure the accuracy and reliability of quantitative results. chiron.no An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known concentration to samples, calibrators, and controls. chiron.no It helps to correct for variations in sample preparation, injection volume, and instrument response. chiron.no

A derivative of this compound, 2-amino-4-phosphonobutyric acid, has been investigated as an alternative internal standard in a forensic toxicology context. Specifically, it has been used in the development of methods for the quantification of the herbicides glyphosate and glufosinate, and their metabolites, in postmortem specimens using liquid chromatography/tandem mass spectrometry (LC/MS/MS). nih.govresearchgate.net Due to the increasing use of these herbicides, cases of fatal intoxication, both accidental and intentional, are of forensic interest. nih.gov

The structural similarity of 2-amino-4-phosphonobutyric acid to these phosphorus-containing herbicides makes it a suitable candidate for an internal standard. nih.gov In a study developing a rapid quantification method, 2-amino-4-phosphonobutyric acid was compared to a stable isotope-labeled internal standard for glyphosate. nih.govresearchgate.net The results demonstrated its practical applicability in a postmortem case of suspected herbicide poisoning, where it was used to accurately determine the concentrations of glyphosate and its metabolites in plasma and urine. nih.govresearchgate.net

The use of a non-isotopically labeled internal standard like 2-amino-4-phosphonobutyric acid can be a cost-effective alternative to expensive stable isotope-labeled standards. nih.gov However, the ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, derivatization, and analysis. nih.gov Nevertheless, in the absence of a commercially available or affordable isotopically labeled standard, a structurally similar compound like 2-amino-4-phosphonobutyric acid can provide a viable option for robust and reliable quantification in forensic toxicological analysis. nih.govresearchgate.net

Table 3: Use of 2-Amino-4-Phosphonobutyric Acid as an Internal Standard

| Analyte | Analytical Method | Matrix | Role of 2-Amino-4-Phosphonobutyric Acid | Finding |

| Glyphosate and Glufosinate | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). nih.govresearchgate.net | Biological specimens (plasma, urine). nih.govresearchgate.net | Alternative internal standard. nih.govresearchgate.net | Demonstrated practical applicability for quantification in a postmortem forensic toxicology case. nih.govresearchgate.net |

Advanced Analytical and Characterization Techniques for 2 Phosphonobutyric Acid

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of 2-Phosphonobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of this compound in solution. While ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, ³¹P NMR is particularly valuable for directly probing the phosphorus environment. nih.govosti.gov

The ³¹P nucleus is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive technique. huji.ac.il In this compound, the phosphorus atom is in a phosphonate (B1237965) group, and its chemical shift in the ³¹P NMR spectrum is characteristic of this functional group. The chemical shift is influenced by the electronic environment, including the nature of the substituents on the phosphorus atom and the pH of the solution. nih.govresearchgate.net For phosphonate groups, the ³¹P chemical shift anisotropy values are typically in the range of 43-49 ppm. nih.govosti.gov The pH of the solution can significantly affect the chemical shift due to the protonation state of the phosphonic acid group. nih.govmdpi.com

In a proton-coupled ³¹P NMR spectrum, the signal for the phosphorus nucleus in this compound would be split by the neighboring protons on the adjacent carbon atom, providing further structural information. Conversely, proton decoupling simplifies the spectrum to a single peak, which is useful for quantification. huji.ac.il

Table 1: Typical ³¹P NMR Data for Phosphonates

| Parameter | Typical Value/Observation | Significance for this compound |

|---|---|---|

| Chemical Shift (δ) | Varies, but characteristic for phosphonates | Confirms the presence of the phosphonate group. Sensitive to pH and substitution. |

| Coupling Constants (J) | J(P,H) observed in coupled spectra | Provides information on the connectivity to adjacent protons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

For this compound, key vibrational bands are expected for the phosphonic acid and carboxylic acid moieties. The P=O stretching vibration in phosphonic acids typically appears as a strong band in the region of 1200-950 cm⁻¹. researchgate.netresearchgate.net The P-O-H stretching and bending vibrations are also characteristic, with the broad O-H stretch of the phosphonic acid group overlapping with that of the carboxylic acid group in the 3000-2500 cm⁻¹ region. nih.govchemguide.co.uk The C=O stretch of the carboxylic acid will be present around 1700 cm⁻¹. chemguide.co.uk The P-C bond also has a characteristic, though weaker, absorption.

The position and shape of these bands can be influenced by hydrogen bonding, both intramolecularly and intermolecularly. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| P=O | Stretch | 1200 - 950 researchgate.netresearchgate.net |

| P-O-H | O-H Stretch (broad) | 3000 - 2500 nih.govchemguide.co.uk |

| C=O (Carboxylic Acid) | Stretch | ~1700 chemguide.co.uk |

| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 chemguide.co.uk |

| P-O | Stretch | 1100 - 900 nih.gov |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from complex matrices and for its precise quantification.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

Liquid chromatography/tandem mass spectrometry (LC/MS/MS) is a highly sensitive and selective technique for the determination of this compound, even at trace levels. waters.comphenomenex.comwiley.com The high polarity of this compound presents a challenge for retention on traditional reversed-phase LC columns. Therefore, specialized chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or the use of mixed-mode columns are often employed for its separation. waters.comwiley.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like this compound, and it is typically operated in negative ion mode. nih.gov In tandem mass spectrometry (MS/MS), the precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise. windows.netshimadzu.com

Table 3: Illustrative LC/MS/MS Parameters for Phosphonic Acid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | HILIC or Mixed-Mode Anionic Polar Pesticide Column waters.comwindows.net | Retention of the polar this compound. |

| Mobile Phase | Acetonitrile/water with additives like formic acid windows.netphenomenex.com | Elution of the analyte from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode nih.gov | Generation of gas-phase ions. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) windows.netshimadzu.com | High selectivity and sensitivity for quantification. |

| Precursor Ion | [M-H]⁻ | The deprotonated molecule of this compound. |

| Product Ions | Characteristic fragments of the precursor ion | Used for confirmation and quantification. |

Radioligand Binding Assays (e.g., [3H]-2-amino-4-phosphonobutanoic acid binding)

Radioligand binding assays are a fundamental technique for characterizing the interaction of ligands with their receptors. In the context of this compound, particularly its biologically active L-enantiomer (L-2-amino-4-phosphonobutanoic acid or L-AP4), these assays have been crucial in elucidating its affinity and specificity for group III metabotropic glutamate (B1630785) receptors (mGluRs).

A key study utilized [3H]-L-2-amino-4-phosphonobutyrate ([3H]-L-AP4) to characterize the ligand binding site of the mGluR4a subtype expressed in baby hamster kidney (BHK) cells. nih.govnih.gov Specific binding of [3H]-L-AP4 to membranes from these cells was saturable and demonstrated a high affinity. The maximal binding density (Bmax) was determined to be 3.0 ± 0.5 pmol per mg of protein, with a dissociation constant (KD) of 441 nM. nih.govnih.gov The binding was enhanced by the presence of chloride ions but not by divalent cations such as Mg2+, Ca2+, or Mn2+. nih.gov